1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one
Description
The compound 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one features a pyrrolidine ring linked to a propan-1-one moiety and a 1,2,3-triazole substituted with an aminomethyl group. While direct data on its synthesis or bioactivity are absent in the provided evidence, its structural analogs offer insights into its properties and behavior.
Properties
IUPAC Name |
1-[2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-2-11(17)16-5-3-4-10(16)8-15-7-9(6-12)13-14-15/h7,10H,2-6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZIBFWASQXAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one is a triazole-based derivative that has garnered interest for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Structural Overview
The compound features a triazole ring linked to a pyrrolidine moiety and a propanone group. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.
| Component | Description |
|---|---|
| Triazole Ring | Known for antimicrobial and anticancer properties |
| Pyrrolidine Moiety | Influences lipophilicity and binding affinity |
| Propanone Group | May enhance metabolic stability and solubility |
Research indicates that compounds containing triazole groups often interact with enzymes and receptors involved in critical biological pathways. The specific mechanisms for this compound may include:
- Inhibition of Enzymes : Triazoles can inhibit enzymes like cytochrome P450, affecting drug metabolism.
- Antimicrobial Activity : The compound may exert effects against bacterial strains through disruption of cell wall synthesis or function.
Antimicrobial Properties
Studies have demonstrated that triazole derivatives exhibit significant antibacterial activity. For instance, the compound's structural analogs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 μg/mL |
| Escherichia coli | 12.5 μg/mL |
These results suggest that the compound could be a candidate for developing new antibacterial agents.
Anticancer Activity
Preliminary studies indicate potential anticancer effects. Triazole compounds have been shown to induce apoptosis in cancer cells through various pathways, including:
- Activation of Caspases : Leading to programmed cell death.
- Cell Cycle Arrest : Inhibiting proliferation of cancer cells.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of triazole derivatives, the compound was tested against multiple strains using the agar disc diffusion method. Results indicated that it exhibited comparable efficacy to established antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
A separate investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The results showed a dose-dependent increase in cell death, highlighting its potential as an anticancer agent.
Research Findings
Recent literature supports the biological activity of triazole derivatives:
Comparison with Similar Compounds
Structural Analogues with Pyrrolidin-1-yl and Triazole Moieties
Several compounds in the evidence share the pyrrolidin-1-yl and triazole motifs but differ in substituents, influencing their physicochemical and biological profiles:
Key Observations :
- Substituent Effects: The aminomethyl group in the target compound may enhance solubility compared to hydrophobic substituents like trifluoromethyl (NC-MYF-03-69) or aryl groups (2cab). This could improve bioavailability in aqueous environments .
- Synthetic Efficiency : Analogs like 2cab and 2cae were synthesized in high yields (87–94%) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method applicable to the target compound .
Compounds with Alternative Heterocycles
Compounds with oxadiazole or pyrazole cores (e.g., ) demonstrate how heterocycle choice impacts stability and binding:
| Compound () | Heterocycle | Key Groups | Notes |
|---|---|---|---|
| S248-3076 | 1,2,4-Oxadiazole | Methoxyphenyl, trimethylpyrazole | Greater metabolic stability due to oxadiazole’s resistance to hydrolysis compared to triazoles |
Comparison :
Fluorinated and Halogenated Derivatives
Halogenation (e.g., ) influences electronic properties and lipophilicity:
| Compound () | Substituents | HRMS (Observed) | Application |
|---|---|---|---|
| 44 | Chlorophenyl, imidazo[1,2-a]pyridine | 462.08840 ([M+H]+) | Human constitutive androstane receptor (CAR) agonist |
Implications :
- Fluorine or chlorine atoms (as in and ) enhance metabolic stability and membrane permeability. The target compound’s aminomethyl group may reduce lipophilicity but improve target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
